molecular formula C11H16N2O B13475410 5-(Cyclohexyloxy)-2-pyridinamine

5-(Cyclohexyloxy)-2-pyridinamine

Cat. No.: B13475410
M. Wt: 192.26 g/mol
InChI Key: ADQNVGFYJDXUFE-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-pyridinamine: is an organic compound that features a pyridine ring substituted with an amino group and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-pyridinamine typically involves the reaction of 2-chloropyridine with cyclohexanol in the presence of a base to form the cyclohexyloxy derivative. This intermediate is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexyloxy)-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(Cyclohexyloxy)-2-pyridinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

    2-Aminopyridine: Similar in structure but lacks the cyclohexyloxy group.

    5-Methoxy-2-pyridinamine: Contains a methoxy group instead of a cyclohexyloxy group.

    5-(Phenoxy)-2-pyridinamine: Features a phenoxy group in place of the cyclohexyloxy group.

**Uniqu

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-cyclohexyloxypyridin-2-amine

InChI

InChI=1S/C11H16N2O/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13)

InChI Key

ADQNVGFYJDXUFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CN=C(C=C2)N

Origin of Product

United States

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